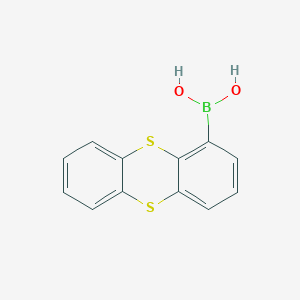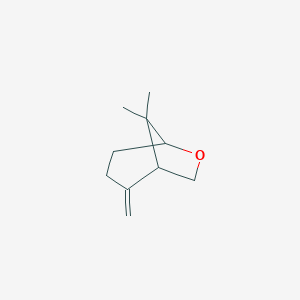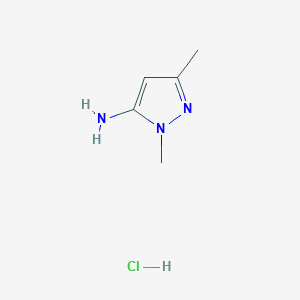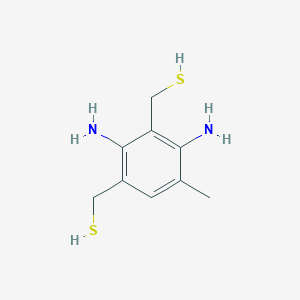
Thianthrene-1-boronic acid
概要
説明
Synthesis Analysis
The synthesis of Thianthrene-1-boronic acid involves the introduction of a boronic acid group onto the thianthrene scaffold. While specific synthetic routes may vary, common methods include Suzuki-Miyaura cross-coupling reactions or other palladium-catalyzed coupling reactions. Researchers have explored its preparation for applications in the synthesis of biologically active molecules .
Molecular Structure Analysis
Thianthrene-1-boronic acid features a fused thianthrene ring system with a boronic acid substituent. The boron atom is attached to one of the sulfur atoms in the thianthrene core. The molecular structure plays a crucial role in its reactivity and properties .
Chemical Reactions Analysis
- Functionalization : Researchers have explored functionalizing the thianthrene ring system using this boronic acid derivative. This can lead to the synthesis of novel materials or compounds .
Physical And Chemical Properties Analysis
科学的研究の応用
Carbohydrate Sensing
Thianthrene-1-boronic acid has been used as a carbohydrate sensor in aqueous solutions . The covalent reversible interaction between boronic acids and the diol groups in carbohydrates enables the design of a carbohydrate sensor . Thianthrene-1-boronic acid (1T) has high selectivity towards fructose . The fluorescence intensity of boronic acid is enhanced by sugars due to structural modification .
Metal Ion Sensing
Thianthrene-1-boronic acid can also be used as a chemosensor for Cu2+ ions . It showed very good affinity for Cu2+ ion with Ka=150×102 M−1 .
Oxidative Cross-Couplings
Thianthrene-1-boronic acid is a reactant for Pd2+ and Cu2+ catalyzed oxidative cross-couplings . This reaction is a key step in many synthetic processes.
Preparation of Biologically Active Molecules
Thianthrene-1-boronic acid is used in the preparation of biologically and pharmacologically active molecules . These molecules have potential applications in drug discovery and development.
Suzuki-Miyaura Cross-Coupling Reactions
Thianthrene-1-boronic acid is used in Suzuki-Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed cross coupling, which is widely used in organic synthesis.
Protein Manipulation and Modification
Boronic acids, including Thianthrene-1-boronic acid, have been used for protein manipulation and modification . This is due to the ability of boronic acids to form reversible covalent complexes with diols .
Separation Technologies
Boronic acids have been used in separation technologies . They can interact with various biologically important species, including saccharides, glycoproteins, and dopamines .
Controlled Release of Insulin
Boronic acids have been used in polymers for the controlled release of insulin . This is a promising application in the field of diabetes management .
作用機序
Target of Action
Thianthrene-1-boronic acid is primarily used as a reactant in various chemical reactions . It is involved in Pd2+ and Cu2+ catalyzed oxidative cross-couplings and the Suzuki-Miyaura cross-coupling reactions . These reactions are crucial in the synthesis of biologically and pharmacologically active molecules .
Mode of Action
Thianthrene-1-boronic acid interacts with its targets (Pd2+ and Cu2+ ions) through oxidative cross-coupling reactions . In these reactions, the boronic acid moiety of the compound forms a complex with the metal ions, facilitating the coupling process . This interaction leads to the formation of new carbon-carbon bonds, a key step in the synthesis of complex organic molecules .
Biochemical Pathways
It’s known that the compound plays a significant role in theSuzuki-Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling, which is widely used in organic chemistry for the synthesis of biologically and pharmacologically active molecules .
Pharmacokinetics
It’s known that the compound has amolecular weight of 260.14 . The compound’s absorption, distribution, metabolism, and excretion (ADME) properties would be influenced by factors such as its molecular weight, solubility, and chemical structure .
Result of Action
The primary result of Thianthrene-1-boronic acid’s action is the formation of new carbon-carbon bonds through oxidative cross-coupling reactions . This enables the synthesis of a wide range of biologically and pharmacologically active molecules .
Action Environment
The action of Thianthrene-1-boronic acid can be influenced by various environmental factors. For instance, the compound should be stored in a dry, cool, and well-ventilated place . Exposure to moisture or heat could potentially degrade the compound and reduce its efficacy . Furthermore, the compound’s reactivity may be affected by the presence of other substances in the reaction environment .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
thianthren-1-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BO2S2/c14-13(15)8-4-3-7-11-12(8)17-10-6-2-1-5-9(10)16-11/h1-7,14-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZEWPLIHPXGNTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C(=CC=C1)SC3=CC=CC=C3S2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370271 | |
| Record name | Thianthrene-1-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thianthrene-1-boronic acid | |
CAS RN |
108847-76-3 | |
| Record name | Thianthrene-1-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Thianthrenylboronic Acid (contains varying amounts of Anhydride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![9-Methyl-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B34414.png)






![4-[(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)amino]-4-oxobutanoic acid](/img/structure/B34434.png)





